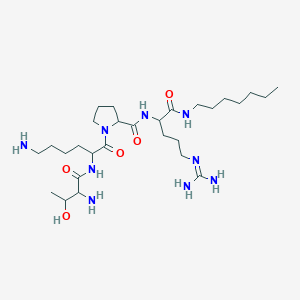

Tuftsinyl-n-heptylamide

Descripción

Propiedades

Número CAS |

144022-55-9 |

|---|---|

Fórmula molecular |

C28H55N9O5 |

Peso molecular |

597.8 g/mol |

Nombre IUPAC |

1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(heptylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H55N9O5/c1-3-4-5-6-9-16-33-24(39)20(13-10-17-34-28(31)32)35-25(40)22-14-11-18-37(22)27(42)21(12-7-8-15-29)36-26(41)23(30)19(2)38/h19-23,38H,3-18,29-30H2,1-2H3,(H,33,39)(H,35,40)(H,36,41)(H4,31,32,34) |

Clave InChI |

WWGDKASQHBJZSA-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

SMILES canónico |

CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |

Secuencia |

XKPR |

Sinónimos |

tuftsin-n-heptylamide tuftsinyl-n-heptylamide |

Origen del producto |

United States |

Mechanistic Investigations of Tuftsinyl N Heptylamide S Biological Activities

Elucidation of Molecular Targets and Binding Interactions of Tuftsin

Receptor Identification and Characterization

The primary receptor for the tetrapeptide Tuftsin has been identified as Neuropilin-1 (Nrp1) . nih.govnih.govnih.gov Nrp1 is a single-pass transmembrane glycoprotein that plays a crucial role in various biological processes, including angiogenesis, neuronal guidance, and immune responses. While Nrp1 has a short intracellular domain incapable of independent signaling, it forms complexes with other co-receptors to transduce extracellular signals. nih.govnih.gov

In the context of Tuftsin binding, Nrp1 acts as the specific cell surface receptor on phagocytic cells like macrophages and microglia. nih.govnih.gov This interaction is fundamental to initiating the immunomodulatory effects of Tuftsin.

Additionally, recent bioinformatic analyses and molecular docking studies have suggested that Tuftsin can also target the Angiotensin-Converting Enzyme 2 (ACE2) receptor. news-medical.netfrontiersin.orgnih.gov This finding indicates that Tuftsin may have a broader range of molecular interactions than previously understood.

Historically, earlier studies using affinity chromatography on peritoneal granulocytes suggested the presence of Tuftsin binding sites with high molecular masses, composed of smaller subunits. nih.govnih.gov However, the identification of Nrp1 is the most current and well-supported finding.

Ligand-Receptor Binding Kinetics and Thermodynamics

Detailed quantitative data on the binding kinetics and thermodynamics specifically for the Tuftsinyl-n-heptylamide-receptor interaction are not available in the current scientific literature.

For the parent compound Tuftsin, molecular docking studies have provided insights into its binding affinity. The binding affinity between Tuftsin and Nrp1 has been calculated to be -8.1 kcal/mol, and the affinity for ACE2 is reported as -6.9 kcal/mol, suggesting spontaneous binding to both receptors. news-medical.net Surface plasmon resonance (SPR) analysis has experimentally confirmed the direct binding of Tuftsin to both ACE2 and Nrp1. frontiersin.orgnih.gov Further research is required to determine the specific association and dissociation rate constants for these interactions.

Allosteric Modulation and Conformational Dynamics of Receptor-Ligand Complexes

There is currently no specific information available regarding the allosteric modulation or the conformational dynamics of receptor-ligand complexes involving Tuftsinyl-n-heptylamide. The existing research on Tuftsin focuses on its direct binding to its receptors, Nrp1 and ACE2. The binding of Tuftsin to these receptors is thought to competitively inhibit the binding of other ligands, such as the SARS-CoV-2 spike protein to ACE2 and Nrp1. news-medical.net However, the precise conformational changes in the receptors upon Tuftsin binding and the potential for allosteric modulation have not been elucidated.

Signaling Pathway Delineation Mediated by Tuftsin

Upstream Signal Transduction Events

The binding of Tuftsin to its receptor, Nrp1, initiates a signaling cascade through a co-receptor system. Research has demonstrated that Tuftsin signals through the canonical Transforming Growth Factor-beta (TGFβ) signaling pathway . nih.govnih.gov Upon Tuftsin binding to Nrp1, it is proposed that Nrp1 associates with the TGFβ receptor-1 (TβR1). nih.gov This interaction is a critical upstream event that leads to the activation of the downstream signaling components. Blockade of TβR1 has been shown to disrupt the cellular effects induced by Tuftsin, confirming the essential role of this co-receptor in the signaling process. nih.gov

Downstream Effector Mechanisms and Cellular Responses

Following the upstream activation of the Nrp1/TβR1 complex, the canonical TGFβ pathway is engaged. A key downstream event is the phosphorylation of Smad3 , a central mediator of TGFβ signaling. nih.gov Concurrently, a reduction in Akt phosphorylation has been observed, suggesting a potential cross-talk between the TGFβ/Smad pathway and the PI3K/Akt signaling axis. nih.gov

The activation of this signaling pathway by Tuftsin leads to a variety of cellular responses, primarily related to its immunomodulatory functions. These responses include:

Stimulation of phagocytosis in macrophages and microglia. nih.govnih.govnih.gov

Induction of an anti-inflammatory M2 phenotype in microglia. nih.gov

Potentiation of motility and chemotaxis in granulocytes and macrophages.

Augmentation of bactericidal and tumoricidal activity. nih.gov

These cellular outcomes are a direct consequence of the downstream signaling events triggered by the initial binding of Tuftsin to its cell surface receptors.

Cross-talk with Other Endogenous Biological Pathways

The lipophilic nature of the n-heptylamide group could theoretically alter the compound's interaction with cell membranes and intracellular targets, potentially leading to a modified signaling profile compared to Tuftsin. This could manifest as altered downstream effects on pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and immunity, or the MAP kinase (mitogen-activated protein kinase) pathways, which are involved in cellular stress responses, proliferation, and differentiation. Without specific studies on Tuftsinyl-n-heptylamide, any discussion of its cross-talk with these pathways remains speculative.

Enzyme Kinetics and Inhibition Studies

Detailed enzyme kinetics and inhibition studies specifically for Tuftsinyl-n-heptylamide are not described in the available scientific literature. For the parent compound, Tuftsin, research has focused on its enzymatic release from the heavy chain of immunoglobulin G by the actions of two enzymes: tuftsin-endocarboxypeptidase and carboxypeptidase β. However, studies investigating how Tuftsinyl-n-heptylamide interacts with these or other enzymes, either as a substrate or an inhibitor, are absent.

The addition of the n-heptylamide moiety would significantly alter the C-terminus of the peptide, which could affect its recognition and processing by peptidases. It is plausible that this modification could confer resistance to degradation by certain proteases, thereby prolonging its biological half-life. Conversely, the modified structure could lead to inhibition of specific enzymes, though this has not been experimentally verified. To understand the pharmacokinetic and pharmacodynamic profile of Tuftsinyl-n-heptylamide, dedicated studies on its enzymatic stability, potential as an enzyme inhibitor, and its kinetic parameters (such as K_m and V_max for any enzymes it may be a substrate for, or K_i for any enzymes it might inhibit) would be necessary.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tuftsinyl N Heptylamide Analogs

Design Principles for Tuftsinyl-n-heptylamide Derivatives for Research

The design of novel Tuftsinyl-n-heptylamide derivatives is guided by a set of principles aimed at systematically probing the chemical space around the parent molecule to enhance desired biological activities, improve pharmacokinetic properties, and elucidate the mechanism of action.

Rational design strategies for Tuftsinyl-n-heptylamide analogs are largely centered on the known pharmacophore of the parent peptide, Tuftsin (Thr-Lys-Pro-Arg). The primary goals of these strategies include enhancing receptor binding, increasing metabolic stability, and modulating bioavailability.

One key strategy involves the modification of the C-terminal arginine residue. The conversion of the C-terminal carboxyl group to an n-heptylamide is itself a rational modification aimed at increasing the lipophilicity of the peptide. nih.gov This increased hydrophobicity can influence the peptide's interaction with cell membranes, potentially enhancing its penetration and interaction with intracellular targets. Further rational design would involve synthesizing a series of analogs with varying alkyl chain lengths in the amide moiety to systematically investigate the effect of lipophilicity on biological activity.

Another rational approach is the substitution of the natural amino acids in the Tuftsin sequence. For instance, replacing L-amino acids with their D-isomers at specific positions can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life. The choice of which residue to substitute is guided by existing SAR data on Tuftsin, which suggests that certain positions are more tolerant to modification than others.

Furthermore, conformational constraint is a powerful strategy in rational peptide design. Introducing cyclic structures or conformationally restricted amino acid analogs can lock the peptide into a bioactive conformation, leading to higher receptor affinity and specificity.

Scaffold modification can include altering the peptide backbone itself, for example, by introducing peptide bond isosteres to improve stability. However, a more common approach for Tuftsinyl-n-heptylamide would be to systematically vary the length and nature of the C-terminal alkylamide chain. A library of analogs with alkyl chains ranging from methyl to dodecyl, for instance, could be synthesized to determine the optimal chain length for a desired biological effect.

Side chain substitutions are another critical aspect of systematic modification. Each amino acid side chain in the Thr-Lys-Pro-Arg sequence can be systematically replaced with other natural or non-natural amino acids to probe the importance of steric bulk, charge, and hydrophobicity at each position. For example, the lysine (B10760008) residue could be replaced with ornithine or other basic amino acids to assess the importance of the side chain length and the precise positioning of the positive charge.

Conventional Structure-Activity Relationship (SAR) Analysis of Tuftsinyl-n-heptylamide Modifications

Conventional SAR analysis relies on the synthesis of a series of analogs followed by the evaluation of their biological activity. This approach provides qualitative and semi-quantitative insights into the structural requirements for activity.

Positional scanning is a powerful technique to systematically evaluate the contribution of each amino acid residue to the peptide's activity. In the context of Tuftsinyl-n-heptylamide, a positional scanning library would involve synthesizing four sets of peptide mixtures. In each set, one position of the Thr-Lys-Pro-Arg sequence would be systematically replaced by all other proteinogenic amino acids, while the other three positions and the n-heptylamide C-terminus are kept constant. The biological activity of these mixtures would then be assayed to identify which substitutions at each position are tolerated or enhance activity.

Based on existing knowledge of Tuftsin, it is known that the arginine at position 4 is critical for its phagocytosis-stimulating activity. researchgate.net Modifications to the guanidinium (B1211019) group of arginine generally lead to a significant decrease in activity. Therefore, substitutions at this position in Tuftsinyl-n-heptylamide would be expected to have a profound impact. The proline at position 3 is thought to induce a specific beta-turn conformation, and its replacement may disrupt this structure and reduce activity. The threonine and lysine at positions 1 and 2 are generally more tolerant to substitution. nih.gov

Below is a hypothetical data table illustrating the expected outcomes of a positional scanning study on Tuftsinyl-n-heptylamide based on known Tuftsin SAR.

Table 1: Hypothetical Positional Scanning Data for Tuftsinyl-n-heptylamide Analogs

| Position | Original Amino Acid | Substitution | Expected Relative Activity |

|---|---|---|---|

| 1 | Threonine | Alanine | Maintained or slightly decreased |

| 1 | Threonine | Serine | Maintained |

| 1 | Threonine | Valine | Decreased |

| 2 | Lysine | Arginine | Maintained or increased |

| 2 | Lysine | Ornithine | Maintained |

| 2 | Lysine | Alanine | Decreased |

| 3 | Proline | Alanine | Significantly decreased |

| 3 | Proline | Hydroxyproline | Maintained or slightly decreased |

| 4 | Arginine | Lysine | Significantly decreased |

| 4 | Arginine | Ornithine | Significantly decreased |

| 4 | Arginine | Citrulline | Inactive |

The n-heptylamide moiety at the C-terminus of Tuftsinyl-n-heptylamide is a key feature that distinguishes it from the parent Tuftsin peptide. This modification significantly increases the lipophilicity of the molecule, which can have several consequences for its biological activity.

Increased lipophilicity can enhance the peptide's ability to cross cell membranes, potentially leading to improved access to intracellular targets. It may also promote interactions with the lipid bilayer of cell surfaces, which could influence receptor binding and signaling. Furthermore, the alkylamide group may protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo stability.

A systematic study of the impact of the heptylamide moiety would involve the synthesis of a series of Tuftsinyl-N-alkylamide analogs with varying alkyl chain lengths. The biological activity of these analogs would then be correlated with the chain length. It is often observed that there is an optimal chain length for activity, beyond which steric hindrance or excessive lipophilicity can become detrimental.

Table 2: Hypothetical SAR Data for Tuftsinyl-N-Alkylamide Analogs

| Alkyl Chain | Chain Length | Expected Relative Activity |

|---|---|---|

| Methylamide | 1 | Low |

| Propylamide | 3 | Moderate |

| Pentylamide | 5 | High |

| Heptylamide | 7 | Optimal |

| Nonylamide | 9 | High |

| Dodecylamide | 12 | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tuftsinyl-n-heptylamide Series

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

For a series of Tuftsinyl-n-heptylamide analogs, a QSAR study would begin with the generation of a dataset of compounds with known biological activities. The structural variations in this dataset could include different amino acid substitutions and different C-terminal alkylamide chains.

A wide range of molecular descriptors would then be calculated for each analog. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area, number of hydrogen bond donors/acceptors, etc.

Once the descriptors are calculated, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. The goal is to find a statistically significant equation that relates a subset of the descriptors to the biological activity.

A hypothetical QSAR equation for a series of Tuftsinyl-n-heptylamide analogs might look like this:

Biological Activity = c0 + c1(LogP) - c2(Molecular Volume) + c3*(Hydrogen Bond Donors)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal, for instance, that increasing lipophilicity (LogP) up to a certain point enhances activity, while excessive molecular volume is detrimental.

The predictive power of the QSAR model would be validated using both internal and external validation techniques. A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized Tuftsinyl-n-heptylamide derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and screening.

Descriptor Selection and Calculation for Biological Activity Prediction

The initial and one of the most critical steps in developing a robust QSAR model is the selection and calculation of molecular descriptors. These numerical values encode the physicochemical, topological, and structural features of the molecules under investigation. For peptide analogs like Tuftsinyl-n-heptylamide, a variety of descriptors are typically employed to capture the nuances of their complex structures.

The process begins with the creation of a dataset of Tuftsinyl-n-heptylamide analogs with experimentally determined biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. From these optimized structures, a wide array of descriptors can be calculated. These are generally categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include fundamental molecular properties such as molecular weight, atom count, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Kier & Hall connectivity indices and Wiener index, which describe molecular branching and size.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and are crucial for capturing its shape and volume. Examples include solvent-accessible surface area and molecular volume.

Physicochemical Descriptors: These descriptors quantify the physicochemical properties of the molecules, such as lipophilicity (logP) and molar refractivity, which are vital for understanding pharmacokinetic and pharmacodynamic behavior.

For peptide-based molecules like Tuftsinyl-n-heptylamide analogs, specialized amino acid descriptors are often utilized. These can represent properties like the volume, hydrophobicity, and electronic properties of the amino acid side chains.

A hypothetical selection of descriptors for a QSAR study of Tuftsinyl-n-heptylamide analogs is presented in the table below.

| Descriptor Category | Specific Descriptor | Description |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Topological | Wiener Index | Describes the molecular branching. |

| 3D | Molecular Volume | The volume of the molecule in 3D space. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

| Amino Acid Specific | Side Chain Volume | The volume of the amino acid side chains. |

The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms or stepwise multiple linear regression, ensuring that the final QSAR model is both predictive and interpretable.

Model Development and Validation Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

Once a set of relevant descriptors has been identified, a mathematical model correlating these descriptors with biological activity is developed. For 3D-QSAR studies, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. ddg-pharmfac.net

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. tandfonline.com The process involves the following steps:

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a pharmacophore model. This is a critical step, as the quality of the alignment directly impacts the reliability of the model. tandfonline.com

Grid Box Generation: A 3D grid is placed around the aligned molecules.

Field Calculation: At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule are calculated.

PLS Analysis: Partial Least Squares (PLS) regression is then used to derive a linear equation that correlates the variations in the field values with the variations in biological activity.

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This often provides a more detailed and intuitive understanding of the structure-activity relationships. CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that are easier to interpret.

The development of these models involves dividing the initial dataset into a training set, used to build the model, and a test set, used to validate its predictive power.

Below is a hypothetical table summarizing the statistical results of CoMFA and CoMSIA models for Tuftsinyl-n-heptylamide analogs.

| Parameter | CoMFA Model | CoMSIA Model |

| q² (Cross-validated r²) | 0.65 | 0.72 |

| r² (Non-cross-validated r²) | 0.92 | 0.95 |

| Standard Error of Estimate | 0.25 | 0.21 |

| F-value | 120.5 | 150.8 |

| Optimal Number of Components | 5 | 6 |

These statistical parameters are crucial for assessing the internal consistency and statistical significance of the developed models.

Predictive Power and Applicability Domain Assessment of QSAR Models

A statistically robust QSAR model is not necessarily a predictive one. Therefore, rigorous validation is essential to ensure that the model can accurately predict the activity of new, untested compounds. acs.org This involves both internal and external validation techniques.

Internal Validation:

Internal validation assesses the stability and robustness of the model using the training set data. The most common method is leave-one-out cross-validation, which generates the q² value. A high q² (typically > 0.5) indicates good internal predictivity.

External Validation:

External validation is a more stringent test of the model's predictive power, as it uses a test set of molecules that were not included in the model development process. acs.org The predictive ability is quantified by the predictive r² (r²_pred). A high r²_pred value (typically > 0.6) suggests that the model has good external predictive capacity.

Applicability Domain:

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to define this domain to avoid extrapolating the model to molecules that are too dissimilar from the training set. This is often determined based on the range of descriptor values in the training set.

A hypothetical summary of the predictive power and applicability domain assessment for a QSAR model of Tuftsinyl-n-heptylamide analogs is presented below.

| Validation Parameter | Value | Interpretation |

| q² (Leave-one-out) | 0.72 | Good internal predictive ability. |

| r²_pred (External Validation) | 0.85 | Excellent external predictive power. |

| Applicability Domain | Defined by descriptor ranges | The model is reliable for analogs with physicochemical properties within the defined ranges of the training set. |

Computational Chemistry and in Silico Approaches in Tuftsinyl N Heptylamide Research

Molecular Docking Simulations to Predict Binding Modes with Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique could be instrumental in understanding how Tuftsinyl-n-heptylamide interacts with its biological targets.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling would involve docking Tuftsinyl-n-heptylamide into the binding sites of known or putative receptors and enzymes. The goal would be to identify and characterize the non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. A hypothetical interaction profile might be generated, detailing the specific amino acid residues involved in binding and the nature of their interactions with the functional groups of Tuftsinyl-n-heptylamide.

Hypothetical Ligand-Protein Interaction Profile for Tuftsinyl-n-heptylamide

| Interaction Type | Functional Group on Tuftsinyl-n-heptylamide | Interacting Residue (Hypothetical) |

|---|---|---|

| Hydrogen Bond | Amide backbone | Aspartic Acid |

| Hydrophobic | n-heptyl group | Leucine, Valine |

Conformational Analysis of Bound States

Upon binding, both the ligand and the protein can undergo conformational changes. Conformational analysis would investigate the three-dimensional arrangement of Tuftsinyl-n-heptylamide when it is situated within the binding pocket of a receptor. This analysis could reveal the bioactive conformation of the molecule, which is crucial for its biological activity. Different docking algorithms could predict various possible bound conformations, which would then be scored and ranked based on their predicted binding affinity.

Molecular Dynamics Simulations to Investigate Binding Stability and Receptor Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. In the context of Tuftsinyl-n-heptylamide, MD simulations could be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a virtual physiological environment, researchers could observe the dynamics of the binding and determine if the interactions are maintained over a period of nanoseconds or microseconds. This would provide insights into the residence time of the drug on its target and the dynamic nature of the binding pocket.

Virtual Screening and Ligand-Based Drug Design (LBDD) Methodologies for Novel Tuftsinyl-n-heptylamide Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

In the absence of a known receptor structure for Tuftsinyl-n-heptylamide, ligand-based drug design (LBDD) would be a valuable approach. This method relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common chemical features of these molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore could then be used to screen virtual libraries for new compounds with similar features, potentially leading to the discovery of novel analogs with improved properties.

De Novo Design Strategies for Novel Tuftsinyl-n-heptylamide Scaffolds

De novo design is a computational method for designing new molecules with desired properties from scratch. This approach could be employed to generate entirely new chemical scaffolds that mimic the binding mode of Tuftsinyl-n-heptylamide but possess different core structures. By using the binding pocket of a target receptor as a template, algorithms can "grow" new molecules within the site, optimizing their interactions with the surrounding amino acid residues. This could lead to the development of novel therapeutic agents with enhanced potency and selectivity.

Cheminformatics and Data Mining in Structure-Activity Studies of Tuftsinyl-n-heptylamide

Cheminformatics involves the use of computational methods to analyze chemical data. In the study of Tuftsinyl-n-heptylamide, cheminformatics tools could be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of Tuftsinyl-n-heptylamide analogs and their corresponding activities, a QSAR model could be developed to predict the activity of new, untested compounds. Data mining techniques could also be applied to large biological and chemical databases to identify potential new targets for Tuftsinyl-n-heptylamide or to find other compounds with similar activity profiles.

In Vitro Biological Activity Profiling of Tuftsinyl N Heptylamide

Cellular Immunomodulation Studies

No studies were found that investigated the effect of Tuftsinyl-n-heptylamide on the phagocytic activity of immune cells such as macrophages, neutrophils, or dendritic cells.

There is no available data from in vitro assays on the impact of Tuftsinyl-n-heptylamide on the proliferation and activation of T-lymphocytes or B-lymphocytes.

A literature search did not yield any studies that profiled the secretion of cytokines (e.g., interleukins, interferons, tumor necrosis factor) or chemokines from immune cells upon stimulation with Tuftsinyl-n-heptylamide.

Information regarding the ability of Tuftsinyl-n-heptylamide to modulate the antigen-presenting functions of cells like dendritic cells, macrophages, or B cells is not available.

There are no published reports on the assessment of Tuftsinyl-n-heptylamide's effect on the cytotoxic activity of Natural Killer cells against target cells.

Biochemical Assays for Target Engagement and Pathway Activation

No biochemical studies have been published that identify the specific molecular targets of Tuftsinyl-n-heptylamide or elucidate the intracellular signaling pathways it may activate.

Receptor Occupancy Assays

There is no available data from receptor occupancy assays for Tuftsinyl-n-heptylamide. Such studies would be crucial to determine its binding affinity (e.g., Kᵢ or IC₅₀ values) to specific cellular receptors, which are the primary targets for Tuftsin and its analogs.

Enzyme Activity Modulation in Cell-Free Systems

Information regarding the modulatory effects of Tuftsinyl-n-heptylamide on enzyme activity in cell-free systems is not documented. Research in this area would clarify whether the compound directly interacts with and alters the function of key enzymes involved in cellular signaling pathways.

Reporter Gene Assays for Pathway Activation

No studies utilizing reporter gene assays to investigate the activation of specific signaling pathways by Tuftsinyl-n-heptylamide have been reported. These assays would provide insight into the intracellular mechanisms triggered by the compound upon receptor binding.

Cellular Viability and Proliferation Studies

There is a lack of published research on the effects of Tuftsinyl-n-heptylamide on the viability and proliferation of any cell lines, including relevant immune cell lines. Such studies are fundamental to understanding the potential cytotoxic or cytostatic effects of the compound.

Advanced Flow Cytometry and Imaging-Based Cellular Analysis for Phenotypic Changes

No data from advanced flow cytometry or imaging-based cellular analyses are available for Tuftsinyl-n-heptylamide. These techniques would be instrumental in identifying and quantifying any phenotypic changes induced by the compound in target cells.

Advanced Research Methodologies and Future Directions for Tuftsinyl N Heptylamide

Proteomic and Transcriptomic Profiling of Tuftsinyl-n-heptylamide Treated Cells

To understand the functional impact of Tuftsinyl-n-heptylamide at a molecular level, researchers can utilize proteomic and transcriptomic profiling. These approaches allow for a global analysis of changes in protein and gene expression, respectively, within cells treated with the compound. By identifying differentially expressed genes and proteins, insights can be gained into the cellular pathways modulated by Tuftsinyl-n-heptylamide.

Transcriptomic analysis , often performed using techniques like RNA-sequencing, can reveal changes in the expression of thousands of genes simultaneously. For instance, in a hypothetical study, immune cells such as macrophages treated with Tuftsinyl-n-heptylamide might exhibit upregulation of genes involved in phagocytosis and inflammatory responses.

Proteomic analysis , using methods like mass spectrometry, can identify and quantify changes in the protein landscape of the cell. This can provide a more direct understanding of the functional changes occurring, as proteins are the primary effectors of cellular processes.

The integration of these two datasets is crucial. A Venn diagram analysis or Jaccard index calculation can identify overlapping genes and proteins, providing stronger evidence for the involvement of specific pathways. nih.gov For example, the upregulation of both the mRNA and protein for a key cytokine would strongly suggest its importance in the cellular response to Tuftsinyl-n-heptylamide.

Hypothetical Data Table 1: Differentially Expressed Genes and Proteins in Macrophages Treated with Tuftsinyl-n-heptylamide

| Gene/Protein | Fold Change (Transcriptomics) | Fold Change (Proteomics) | Putative Function |

| TLR4 | 2.5 | 1.8 | Pattern Recognition Receptor |

| NF-κB | 3.1 | 2.4 | Transcription Factor |

| TNF-α | 4.2 | 3.5 | Pro-inflammatory Cytokine |

| IL-1β | 3.8 | 3.1 | Pro-inflammatory Cytokine |

| ARG1 | -2.1 | -1.7 | Arginase 1 (M2 Marker) |

This table is interactive and for illustrative purposes only.

Metabolomic Analysis of Cellular Responses to Tuftsinyl-n-heptylamide

Metabolomics provides a snapshot of the small molecule metabolites within a cell at a specific time, offering a functional readout of the cellular state. By analyzing the metabolome of cells treated with Tuftsinyl-n-heptylamide, researchers can understand how the compound influences cellular metabolism to support its immunomodulatory effects.

For example, an untargeted metabolomics approach could reveal shifts in key metabolic pathways, such as glycolysis or the citric acid cycle, which are known to be reprogrammed during immune cell activation. Changes in the levels of specific metabolites, such as amino acids, lipids, and nucleotides, can provide clues about the cellular processes being affected. In the context of liver fibrosis research, untargeted metabolomics has been used to show changes in the hepatic metabolome, particularly in glycerophospholipids and sphingolipids. researchgate.net

Hypothetical Data Table 2: Altered Metabolites in Immune Cells Following Tuftsinyl-n-heptylamide Treatment

| Metabolite | Pathway | Fold Change | Potential Implication |

| Lactate | Glycolysis | 2.8 | Shift to aerobic glycolysis |

| Succinate | Citric Acid Cycle | 3.5 | Pro-inflammatory signal |

| Itaconate | Citric Acid Cycle | 4.1 | Anti-inflammatory response |

| Arginine | Amino Acid Metabolism | -2.5 | Substrate for NO synthesis |

This table is interactive and for illustrative purposes only.

Integration of Omics Data in Mechanistic Understanding

The true power of these high-throughput technologies lies in their integration. nih.gov Combining transcriptomic, proteomic, and metabolomic data can provide a more comprehensive and systems-level understanding of the mechanism of action of Tuftsinyl-n-heptylamide. nih.gov For example, transcriptomic data might show an increase in the expression of an enzyme, proteomic data could confirm the increased presence of the enzyme, and metabolomic data could show the resulting change in the concentration of the enzyme's product.

Several computational strategies can be used for multi-omics data integration, including pathway analysis and network analysis. nih.gov These approaches can help to identify key regulatory hubs and dysregulated pathways that are central to the compound's effects. nih.gov By mapping the changes across these different molecular layers, a more complete picture of the cellular response can be constructed.

Development of Advanced In Vitro Models

Traditional 2D cell culture models often fail to replicate the complexity of the in vivo environment. nih.govresearchgate.netnih.gov The development of advanced in vitro models, such as organoids and microfluidic systems (organ-on-a-chip), offers a more physiologically relevant context to study the effects of Tuftsinyl-n-heptylamide. nih.govresearchgate.net

Organoids: These are three-dimensional cell cultures that self-organize to mimic the structure and function of an organ. Immune-competent organoids could be used to study the interaction of Tuftsinyl-n-heptylamide with both epithelial and immune cells in a more realistic setting.

Microfluidic Systems (Organ-on-a-Chip): These devices allow for the precise control of the cellular microenvironment and can be used to model complex multi-cellular interactions. nih.gov For example, a "lymph node-on-a-chip" could be developed to study the migration and activation of immune cells in response to Tuftsinyl-n-heptylamide under flow conditions.

These advanced models are crucial for bridging the gap between preclinical findings and clinical development. altex.org They have the potential to improve the prediction of drug efficacy and reduce the reliance on animal models. nih.govnewcellsbiotech.co.uk

Identification of Research Gaps and Challenges in Tuftsinyl-n-heptylamide Studies

Despite the potential of Tuftsinyl-n-heptylamide, there are significant gaps in our understanding of its biological effects, largely due to a lack of studies employing the advanced methodologies described above.

Key Research Gaps and Challenges:

Lack of Multi-Omics Data: There is a clear absence of comprehensive transcriptomic, proteomic, and metabolomic studies on Tuftsinyl-n-heptylamide. Such data is essential for an unbiased and global understanding of its mechanism of action.

Limited Use of Advanced In Vitro Models: The majority of studies on Tuftsin analogs have been conducted in traditional 2D cell culture or animal models. The adoption of organoid and organ-on-a-chip technologies is needed to better recapitulate human physiology.

Standardization of Models: A significant challenge in the field of advanced in vitro models is the standardization of culture and assay protocols to ensure reproducibility and allow for direct comparison between studies. altex.org

Biomarker Identification: There is a need to identify robust biomarkers that can be used to monitor the activity of Tuftsinyl-n-heptylamide both in vitro and in vivo. The integration of omics data can aid in the discovery of such biomarkers.

Addressing these research gaps will be crucial for the continued development of Tuftsinyl-n-heptylamide and for unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Tuftsinyl-n-heptylamide with high purity, and how can batch-to-batch variability be minimized?

- Methodological Answer : Synthesis should prioritize controlled coupling reactions (e.g., solid-phase peptide synthesis) with real-time monitoring using HPLC. To minimize variability, request peptide content analysis (via amino acid analysis) and salt/water content quantification, especially if the compound is used in sensitive bioassays like receptor binding studies. Batch consistency can be improved by standardizing solvent systems (e.g., TFA removal <1% for cell-based assays) and documenting synthesis conditions (temperature, reaction time) rigorously .

Q. Which analytical techniques are essential for characterizing Tuftsinyl-n-heptylamide’s structural integrity and purity?

- Methodological Answer :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC | Purity assessment | Gradient elution with C18 columns; UV detection at 220 nm |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS (e.g., MALDI-TOF or ESI-MS) |

| NMR | Structural validation | 2D NMR (e.g., COSY, HSQC) for backbone and side-chain assignments |

| Circular Dichroism (CD) | Secondary structure analysis | Buffer compatibility (avoid absorbance interference) |

- Ensure all data align with NIH reporting guidelines for preclinical studies, including raw chromatograms and spectral deconvolution .

Q. How should researchers design initial bioactivity assays for Tuftsinyl-n-heptylamide to ensure reproducibility?

- Methodological Answer :

- Dose-Response Curves : Use at least 6 concentration points spanning 3 orders of magnitude (e.g., 1 nM–10 µM). Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.

- Replicates : Technical replicates (n ≥ 3) and biological replicates (n ≥ 2) to account for plate-to-plate variability.

- Data Normalization : Express activity as % response relative to controls, with statistical significance assessed via ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) .

Advanced Research Questions

Q. How can conflicting bioassay results for Tuftsinyl-n-heptylamide across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize activity metrics (e.g., IC50, EC50) using standardized units.

Covariate Adjustment : Control for variables like cell line passage number, serum concentration, or incubation time.

Sensitivity Analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency estimates.

- Cross-reference raw datasets (if available) to identify methodological discrepancies (e.g., buffer composition, assay temperature) .

Q. What strategies optimize the stability of Tuftsinyl-n-heptylamide in long-term pharmacological studies?

- Methodological Answer :

- Stability Screening : Test degradation under physiological conditions (pH 7.4, 37°C) using accelerated stability protocols (e.g., 1 week at 50°C ≈ 6 months at 25°C).

- Formulation Additives : Evaluate excipients (e.g., cyclodextrins, albumin) to mitigate aggregation.

- Analytical Monitoring : Pair LC-MS/MS with stability-indicating assays (e.g., size-exclusion chromatography) to track degradation products .

Q. How can multi-omics approaches (e.g., proteomics, transcriptomics) elucidate Tuftsinyl-n-heptylamide’s mechanism of action?

- Methodological Answer :

- Experimental Design :

| Approach | Application |

|---|---|

| Phosphoproteomics | Identify kinase targets |

| RNA-Seq | Map transcriptional pathways |

| Metabolomics | Assess downstream metabolic shifts |

- Integration Tools : Use pathway enrichment analysis (e.g., DAVID, GSEA) and network modeling (Cytoscape) to prioritize hub nodes. Validate findings with orthogonal assays (e.g., CRISPR knockouts) .

Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in Tuftsinyl-n-heptylamide studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.